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Compound of Interest

Compound Name: Vosoritide

Cat. No.: B15576023

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Vosoritide, the first approved targeted therapy for achondroplasia,
with other investigational drugs. The analysis is based on available clinical trial data and
focuses on key performance indicators, experimental methodologies, and underlying
mechanisms of action.

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation
in the fibroblast growth factor receptor 3 (FGFR3) gene. This overactive signaling pathway
prematurely slows bone growth. Vosoritide (Voxzogo®), a C-type natriuretic peptide (CNP)
analog, was the first therapy to be approved that directly targets the underlying
pathophysiology of the condition.[1][2] However, a pipeline of other potential treatments with
different mechanisms of action is emerging, offering new hope and diverse therapeutic
strategies. This guide compares Vosoritide with key investigational therapies: Infigratinib,
TransCon CNP, and the now-discontinued Recifercept.

Comparative Efficacy and Safety

While direct head-to-head clinical trials are largely unavailable, a comparative analysis of
individual study outcomes provides valuable insights into the potential of these therapies. The
primary efficacy endpoint for most of these trials is the change in Annualized Growth Velocity
(AGV).
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Signaling Pathways and Mechanisms of Action
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The therapies discussed employ distinct strategies to counteract the effects of the mutated
FGFR3. Vosoritide and TransCon CNP work by augmenting the natural CNP signaling
pathway, which acts as a counterbalance to the FGFR3 pathway. Infigratinib, on the other
hand, directly inhibits the overactive FGFR3 receptor. Recifercept was designed to act as a
"decoy" receptor, preventing the natural ligands from activating FGFR3.
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Figure 1: Simplified signaling pathways in achondroplasia and points of therapeutic
intervention.

Detailed Experimental Protocols

A summary of the methodologies for the key clinical trials of each therapy is provided below.

Vosoritide (Phase 3 Study)
» Study Design: A global, randomized, double-blind, placebo-controlled Phase 3 study.[3][9]
o Participants: 121 children with achondroplasia aged 5 to 14 years with open growth plates.[3]

Participants completed a minimum six-month baseline study to determine their baseline
growth velocity.[9]
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« Intervention: Daily subcutaneous injections of Vosoritide (15 pg/kg/day) or placebo for 52
weeks.[1][3]

e Primary Endpoint: Change in annualized growth velocity (AGV) from baseline compared to
placebo.[1][3]

e Secondary Endpoints: Included anthropometric measures such as height Z-score, body and
limb proportionality, and evaluations of health-related quality of life.[3]

Infigratinib (PROPEL 2 & PROPEL 3 Studies)

o PROPEL 2 Study Design: A Phase 2, open-label, dose-escalation, and dose-expansion
study.[10]

e PROPEL 2 Participants: Children aged 3 to 11 years with achondroplasia who had
completed at least 6 months in the PROPEL natural history study.[10]

o PROPEL 2 Intervention: Oral Infigratinib administered daily in ascending dose cohorts.[10]

 PROPEL 3 Study Design: A Phase 3, multicenter, double-blind, randomized, placebo-
controlled study.[11][12]

o PROPEL 3 Participants: Children and adolescents with achondroplasia aged 3 to <18 years
with open growth plates who have completed at least 26 weeks in the PROPEL
observational study.[11][12]

e PROPEL 3 Intervention: Oral Infigratinib or placebo.[11]

e Primary Endpoint: Change from baseline in annualized height velocity (AHV).[13]
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Figure 2: Clinical trial progression for Infigratinib.

TransCon CNP (ACcomplisH & ApproaCH Trials)

o ACcomplisH Study Design (Phase 2): A multicenter, double-blind, randomized, placebo-
controlled, dose-escalation trial.[14][15]

o ACcomplisH Participants: Approximately 60 prepubertal children with achondroplasia aged 2
to 10 years.[15][16]

o ACcomplisH Intervention: Once-weekly subcutaneous injections of TransCon CNP at
escalating doses (6, 20, 50, or 100 ug/kg/week) or placebo for 52 weeks.[2][15]

e ApproaCH Study Design (Pivotal): A double-blind, placebo-controlled trial.
o ApproaCH Participants: 84 children with achondroplasia aged 2-11 years.[17][18]

e ApproaCH Intervention: Once-weekly subcutaneous TransCon CNP or placebo for 52
weeks, followed by an open-label extension.[18]

e Primary Endpoint: Annualized growth velocity (AGV) at 52 weeks.

Recifercept (Phase 2 Study)
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o Study Design: A Phase 2, multiple-dose, randomized study.[8]
o Participants: Up to 63 children with achondroplasia between 3 months and 11 years old.[19]

« Intervention: Subcutaneous injections of Recifercept at various doses (1 mg/kg QW, 2 mg/kg
BIW, and 1.5 mg/kg QD).[8]

o Outcome: The study was terminated as it did not meet the pre-specified 6-month efficacy
criteria at the tested doses.[8]

Concluding Remarks

Vosoritide has established a benchmark as the first approved targeted therapy for
achondroplasia, demonstrating a statistically significant increase in annualized growth velocity.
However, the landscape of achondroplasia treatment is evolving. Infigratinib, with its oral
administration and promising Phase 2 results, presents a potentially convenient and effective
alternative. TransCon CNP, with its less frequent dosing schedule and positive pivotal trial data,
is another strong contender. The termination of Recifercept's development underscores the
challenges in this therapeutic area. As more data from ongoing and future clinical trials become
available, a clearer picture of the comparative efficacy and long-term safety of these emerging
therapies will emerge, ultimately providing more options for individuals with achondroplasia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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